molecular formula C15H21N3OS B12449972 N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide

N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B12449972
M. Wt: 291.4 g/mol
InChI Key: AVMOINTXRFLDRU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. These structural features contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

1-cyclohexyl-3-[(2-methylbenzoyl)amino]thiourea

InChI

InChI=1S/C15H21N3OS/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19)(H2,16,18,20)

InChI Key

AVMOINTXRFLDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC2CCCCC2

Origin of Product

United States

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